Perfluoroheptane

Descripción general

Descripción

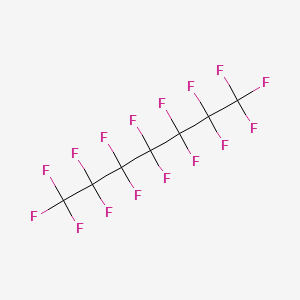

Perfluoroheptane, also known as hexadecafluoroheptane, is a perfluorocarbon with the chemical formula C7F16. It is a clear, colorless liquid that is both hydrophobic (water-insoluble) and oleophobic (oil-insoluble). This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. This compound is used in various industrial applications, including as a solvent and in the deacidification of paper .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluoroheptane can be synthesized through the fluorination of heptane using elemental fluorine or other fluorinating agents. The reaction typically requires controlled conditions to ensure complete fluorination and to avoid side reactions. The process involves the replacement of hydrogen atoms in heptane with fluorine atoms, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operation. The production process includes steps such as purification and distillation to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Perfluoroheptane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many chemical reactions. it can undergo certain types of reactions under specific conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents, although this reaction is not common due to the stability of the compound.

Reduction: Reduction reactions are rare for this compound because of the difficulty in breaking the carbon-fluorine bonds.

Substitution: Substitution reactions can occur, but they require harsh conditions and strong reagents to replace the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Reduction: Powerful reducing agents like lithium aluminum hydride, though these reactions are not typical.

Substitution: Strong nucleophiles or electrophiles under high temperatures and pressures.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. due to the stability of this compound, significant transformations are uncommon .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Perfluoroheptane's unique properties have led to its utilization in several scientific research domains:

Chemistry

- Solvent in Chemical Reactions: Its inert nature allows it to serve as a solvent in various chemical reactions, providing a stable medium for reactions that require non-reactive environments.

Biology

- Oxygen Transport Studies: this compound has been employed in biological studies due to its ability to dissolve gases, making it useful in research related to oxygen transport and respiratory physiology.

Medicine

- Medical Imaging: Investigations into its potential use in medical imaging techniques have been conducted, highlighting its capability to enhance contrast in imaging modalities.

- Artificial Blood Substitutes: Ongoing research is exploring the use of this compound as a component in artificial blood substitutes due to its oxygen-carrying capacity.

Industrial Applications

- Deacidification of Paper: this compound is utilized in the deacidification process for paper products, helping to preserve historical documents and artworks by neutralizing acids that can cause deterioration.

- Heat Transfer Fluids: Its thermal stability allows it to be used as a heat transfer fluid in various industrial applications, including electronics cooling systems.

- Dielectric Properties: The compound is also used in the electronics industry for its excellent dielectric properties, making it suitable for insulating materials.

Case Study 1: Medical Imaging

A study investigated the efficacy of this compound as a contrast agent in magnetic resonance imaging (MRI). Results indicated improved imaging quality and better delineation of vascular structures compared to conventional agents.

Case Study 2: Oxygen Transport

Research conducted on the use of this compound in artificial blood substitutes demonstrated its potential to enhance oxygen delivery in animal models. The study showed that subjects receiving this compound-based substitutes exhibited increased oxygen saturation levels compared to controls.

Toxicological Considerations

While this compound has beneficial applications, concerns regarding its toxicity and environmental impact have been raised. Studies indicate potential systemic and immunotoxic effects associated with exposure to this compound sulfonic acid (PFHpS), a degradation product .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Solvent for chemical reactions | Inertness, stability |

| Biology | Oxygen transport studies | Gas solubility |

| Medicine | Medical imaging | Enhanced contrast |

| Artificial blood substitutes | Improved oxygen delivery | |

| Industrial | Deacidification of paper | Preservation of documents |

| Heat transfer fluids | Thermal stability | |

| Dielectric materials | Excellent insulation properties |

Mecanismo De Acción

The mechanism of action of perfluoroheptane is primarily related to its physical properties rather than chemical reactivity. Its hydrophobic and oleophobic nature allows it to act as a barrier to water and oils. In biological systems, this compound can dissolve significant amounts of gases, which is beneficial in applications such as artificial blood substitutes. The compound’s stability and inertness make it suitable for use in environments where chemical reactivity needs to be minimized .

Comparación Con Compuestos Similares

Perfluorohexane (C6F14): Similar in structure but with one less carbon atom. It shares many properties with perfluoroheptane but has a lower boiling point.

Perfluorooctane (C8F18): Contains one more carbon atom and has a higher boiling point. It is also used in similar applications but may have different physical properties due to its longer carbon chain.

Perfluorodecalin (C10F18): A bicyclic perfluorocarbon with different structural properties but similar chemical stability and inertness.

Uniqueness of this compound: this compound’s unique combination of thermal stability, chemical inertness, and ability to dissolve gases makes it particularly valuable in specialized applications such as medical research and industrial processes. Its specific balance of properties differentiates it from other perfluorocarbons, making it suitable for certain niche applications .

Actividad Biológica

Perfluoroheptane (PFH) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated carbon chain. This compound has garnered attention due to its potential biological activity, environmental persistence, and implications for human health. This article reviews the current understanding of PFH's biological effects, including its toxicokinetics, potential health risks, and case studies that illustrate its impact.

This compound (C7F16) is a colorless liquid with unique chemical properties, including high thermal stability and low surface tension. Its structure consists of seven carbon atoms fully substituted with fluorine atoms, which contributes to its hydrophobic characteristics and resistance to degradation.

Toxicokinetics of this compound

Research indicates that PFAS compounds, including PFH, exhibit distinct toxicokinetic profiles. The elimination half-lives of PFAS vary significantly based on chain length and specific molecular structure:

- Half-life in Humans : Studies suggest that longer-chain PFAS like PFH may have extended half-lives in human plasma compared to shorter-chain variants. For example, while short-chain PFAS may be eliminated within hours to days in animal models, longer chains can persist for years in humans due to renal reabsorption mechanisms .

- Bioaccumulation : PFH is likely to bioaccumulate in human tissues, particularly in the liver and kidneys. Its affinity for serum proteins like albumin facilitates this accumulation .

1. Endocrine Disruption

PFAS are known endocrine disruptors, potentially affecting hormonal balance and metabolic processes. Studies have shown associations between exposure to PFAS, including PFH, and alterations in thyroid hormone levels .

3. Cardiovascular Health

Evidence indicates that certain PFAS can elevate cholesterol levels, particularly low-density lipoprotein (LDL), which is linked to cardiovascular diseases. However, a direct correlation between PFH exposure and increased cardiovascular disease risk remains inconclusive .

4. Immune System Effects

Exposure to PFAS has been associated with reduced antibody responses to vaccinations. While specific studies on PFH are lacking, similar compounds have shown potential immunotoxic effects .

Case Studies

Several case studies have highlighted the environmental and health impacts of PFAS exposure:

- Firefighting Foam Contamination : Incidents involving aqueous film-forming foams (AFFF), which contain various PFAS including PFH, have led to significant groundwater contamination. These cases illustrate the long-term persistence of PFAS in the environment and their potential bioaccumulation in human populations .

- Health Assessments : A report assessing health impacts from PFAS exposure in Jersey noted elevated risks for certain cancers (e.g., kidney and testicular cancer) among populations exposed to these substances . While specific data on this compound was not detailed, the findings underscore the importance of monitoring all PFAS compounds.

Summary of Biological Activity

| Biological Effect | Evidence Level | Notes |

|---|---|---|

| Endocrine Disruption | Moderate | Altered thyroid hormone levels observed |

| Reproductive Health | Moderate | Increased miscarriage risk linked to maternal exposure |

| Cardiovascular Health | Inconclusive | Elevated LDL levels noted but unclear disease correlation |

| Immune System Effects | Moderate | Reduced vaccine response documented |

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F16/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUZHRODIJCVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052019 | |

| Record name | Perfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Perfluoroheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

76.4 [mmHg] | |

| Record name | Perfluoroheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-57-9 | |

| Record name | Perfluoroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERFLUOROHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23ZVD1P1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Perfluoroheptane has the molecular formula C7F16 and a molecular weight of 388.04 g/mol.

A: Yes, researchers have used various spectroscopic techniques to study this compound. For example, ultraviolet absorption bands of this compound have been measured and compared to those of n-heptane, revealing smaller solvent shifts for this compound relative to the gas phase. [] Additionally, researchers have investigated the sound velocity and attenuation of this compound using photoacoustic methods over a frequency range of 100-1000 MHz. []

A: this compound exhibits high thermal and chemical stability, exceeding that of hydrocarbons. [] This stability stems from the strength of the carbon-fluorine bond.

ANone: Due to its inert nature and stability, this compound is employed in various applications, including:

- Drug delivery: It serves as a component in emulsions for aerosol drug delivery, particularly to the lungs, due to its relatively high vapor pressure and ability to enhance drug solubility. []

- Ophthalmology: this compound is used in retinal surgery to unfold the retina due to its suitable boiling point and low viscosity. []

- Cooling systems: Its dielectric properties and thermal stability make it suitable for use in specialized cooling systems, such as those employed in the Tokamak Fusion Test Reactor (TFTR) at the Princeton Plasma Physics Laboratory. []

A: Yes, this compound can be loaded into the interior cavity of hollow gold nanoshells (HGNs). [] This is achieved by utilizing a mixture of tetradecanol and this compound, allowing the tetradecanol to solidify and trap the this compound within the nanoshells.

ANone: Incorporating this compound into HGNs offers several advantages:

- Reduced nanobubble threshold flux: The presence of this compound lowers the energy threshold for nanobubble formation and liposome rupture when the HGNs absorb near-infrared light. This is attributed to the lower spinodal temperature and heat capacity of this compound compared to water. []

- Controlled drug release: this compound-loaded HGNs can be linked to liposomes containing therapeutic agents. Upon laser irradiation, the vaporization of this compound triggers nanobubble formation, leading to controlled drug release from the liposomes. []

ANone: Yes, this compound has been extensively studied in binary liquid mixtures to understand its phase behavior.

A: this compound exhibits unusual surface tension behavior in binary mixtures with certain hydrocarbons. Unlike usual mixtures where the more volatile component has lower surface tension, this compound, despite being less volatile, can have a lower surface tension than the hydrocarbon component. [] This behavior leads to unique horizontal inflections in surface tension versus composition curves.

ANone: Some examples include:

- This compound and iso-octane: This mixture exhibits a liquid-liquid coexistence curve with a critical point, typical of partially miscible liquids. The critical opalescence of this mixture has been investigated using light and small-angle X-ray scattering. [] Additionally, the heat capacity of this mixture near its upper critical consolute point was measured using an adiabatic calorimeter. []

- This compound and carbon tetrachloride: This mixture also exhibits a liquid-liquid coexistence curve and has been used to study critical phenomena in binary fluids. Researchers measured the refractive index as a function of temperature to determine the coexistence curve and critical exponent. []

A: While this compound itself might have limited environmental persistence, it can be a precursor to more persistent perfluoroalkyl substances (PFAS) such as perfluorooctanoic acid (PFOA). []

A: Studies have shown that 8:2 fluorotelomer alcohol (8:2 FTOH), which can degrade to this compound, undergoes biotransformation in soil under various redox conditions. [, ]

- Nitrate-reducing conditions: 8:2 FTOH biotransforms relatively quickly, producing 7:2 secondary fluorotelomer alcohol (7:2 sFTOH), PFOA, and novel compounds like 1H-perfluoroheptane and 3-F-7:3 acid. []

- Sulfate- and iron-reducing conditions: Biotransformation is much slower, with a significant portion of 8:2 FTOH remaining after extended periods. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.